(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid
Overview
Description
Peroxisome proliferator-activated receptors (PPARs) are activated by fatty acids and eicosanoids as well as antidyslipidemic agents. Among the receptor isotypes, PPARα demonstrates a particular role in fatty acid oxidation whereas PPARγ is known to be involved in adipocyte differentiation and lipid storage. LT175 is a dual PPARα/γ ligand that displays partial agonism toward PPARγ (EC50s = 0.22, 0.26, and 0.48 µM for hPPARα, mPPARα, and hPPARγ, respectively). It exhibits low adipogenic activity in vitro and improves glucose homeostasis in diet-induced insulin resistant mice. LT175 was shown to disrupt the recruitment of coregulators, cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1, to PPARγ.1
Novel PPARα/γ ligand with potent insulin sensitizing effects and reduced adipogenic properties
LT 175 is used as an dual PPARα/γ ligand which shows partial agonism to PPARγ. It exhibits low adipogenic activity in vitro and improves glucose homeostasis in diet-induced insulin resistant mice.
LT175 is a PPARα/γ ligand with potent insulin sensitizing effects and reduced adipogenic properties.
Scientific Research Applications
1. Synthesis and Optical Resolution
(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid and its derivatives have been studied for their synthesis and optical resolution. A method for obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution has been demonstrated. This involves the use of resolving agents and preferential crystallization to yield products with high optical purity, crucial in the synthesis of chiral compounds (Shiraiwa et al., 2003).
2. Computational Peptidology
The molecular properties and structures of various antifungal tripeptides, including derivatives of (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid, have been studied through computational peptidology. This involves conceptual density functional theory to determine reactivity descriptors and bioactivity scores, offering valuable insights for drug design (Flores-Holguín et al., 2019).
3. Medicinal Chemistry
Significant research has been conducted in the field of medicinal chemistry, particularly in designing drugs for conditions like type 2 diabetes. Compounds derived from (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid have been found to act as GPR40 agonists, showing promise as antidiabetic drugs. These studies include the synthesis, characterization, and evaluation of these compounds' pharmacological activities (Negoro et al., 2010).
properties
IUPAC Name |
(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPJJNNACUQQR-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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